molecular formula C17H12FN3O B2693203 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile CAS No. 476283-42-8

3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile

Cat. No.: B2693203
CAS No.: 476283-42-8
M. Wt: 293.301
InChI Key: DJKJNGPWVBOLCC-GHRIWEEISA-N
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Description

3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile is a complex organic compound characterized by its unique structural features, including a fluoro-substituted phenyl ring, a hydroxy group, a benzoimidazole moiety, and an acrylonitrile group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoimidazole Core: The synthesis begins with the preparation of the 1-methyl-1H-benzoimidazole core. This can be achieved by the condensation of o-phenylenediamine with methyl formate under acidic conditions.

    Introduction of the Fluoro-phenyl Group:

    Formation of the Acrylonitrile Moiety: The final step includes the formation of the acrylonitrile group via a Knoevenagel condensation reaction between the benzoimidazole derivative and a suitable aldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
  • 3-(3-Bromo-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile
  • 3-(3-Methyl-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile

Uniqueness

The uniqueness of 3-(3-Fluoro-phenyl)-3-hydroxy-2-(1-methyl-1H-benzoimidazol-2-yl)-acrylonitrile lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O/c1-21-15-8-3-2-7-14(15)20-17(21)13(10-19)16(22)11-5-4-6-12(18)9-11/h2-9,22H,1H3/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKSBMGLPBGJBF-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)F)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327179
Record name (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476283-42-8
Record name (Z)-3-(3-fluorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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